trans-2-Dodecenoyl-L-carnitine, analytical standard
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Overview
Description
trans-2-Dodecenoyl-L-carnitine: is a medium-chain acylcarnitine that belongs to the class of acylcarnitines. It is primarily produced from L-carnitine, which plays a crucial role in fatty acid metabolic pathways. This compound acts as a carrier of long-chain acyl groups from activated fatty acids across the inner mitochondrial membrane into the mitochondrial matrix, where they undergo β-oxidation to acetyl CoA to obtain usable energy via the citric acid cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Dodecenoyl-L-carnitine typically involves the esterification of L-carnitine with trans-2-dodecenoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods: Industrial production of trans-2-Dodecenoyl-L-carnitine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the purification steps are optimized for large-scale production. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions: trans-2-Dodecenoyl-L-carnitine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
Chemistry: trans-2-Dodecenoyl-L-carnitine is used as an analytical reference standard for the quantification of the analyte in biological samples using techniques such as gas chromatography coupled to mass spectrometry (GC-MS) and high-performance liquid chromatography/tandem quadrupole mass spectrometry (HPLC-TQMS) .
Biology: In biological research, trans-2-Dodecenoyl-L-carnitine serves as a specific diagnostic metabolite biomarker. It is used to determine the presence of very-long-chain acyl CoA dehydrogenase (VLCAD) deficiency in biological samples .
Medicine: In medical research, trans-2-Dodecenoyl-L-carnitine is used to study metabolic disorders and mitochondrial function. It helps in understanding the role of acylcarnitines in fatty acid metabolism and energy production .
Industry: In the industrial sector, trans-2-Dodecenoyl-L-carnitine is used in the production of dietary supplements and pharmaceuticals that target metabolic and mitochondrial disorders .
Mechanism of Action
trans-2-Dodecenoyl-L-carnitine exerts its effects by acting as a carrier of long-chain acyl groups from activated fatty acids across the inner mitochondrial membrane into the mitochondrial matrix. This process is essential for the β-oxidation of fatty acids to acetyl CoA, which then enters the citric acid cycle to produce energy. The molecular targets involved in this process include carnitine acyltransferases and acyl-CoA dehydrogenases .
Comparison with Similar Compounds
- trans-2-Tetradecenoyl-L-carnitine
- cis-9-Tetradecenoyl-L-carnitine hydrochloride
- trans-2-Decenoyl-L-carnitine
Comparison: trans-2-Dodecenoyl-L-carnitine is unique due to its specific role as a diagnostic metabolite biomarker for VLCAD deficiency. While other acylcarnitines also participate in fatty acid metabolism, trans-2-Dodecenoyl-L-carnitine’s specific structure and function make it particularly valuable in clinical and research settings .
Properties
Molecular Formula |
C19H35NO4 |
---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
(3R)-3-[(E)-dodec-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C19H35NO4/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4/h13-14,17H,5-12,15-16H2,1-4H3/b14-13+/t17-/m1/s1 |
InChI Key |
OWRLUKFWNGLGIE-TUQDCPSNSA-N |
Isomeric SMILES |
CCCCCCCCC/C=C/C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Origin of Product |
United States |
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